Desacetyl Famciclovir Desacetyl Famciclovir An impurity of Famciclovir. Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster.
Brand Name: Vulcanchem
CAS No.: 104227-88-5
VCID: VC21339790
InChI: InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16)
SMILES: CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO
Molecular Formula: C12H17N5O3
Molecular Weight: 279.3 g/mol

Desacetyl Famciclovir

CAS No.: 104227-88-5

Cat. No.: VC21339790

Molecular Formula: C12H17N5O3

Molecular Weight: 279.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desacetyl Famciclovir - 104227-88-5

CAS No. 104227-88-5
Molecular Formula C12H17N5O3
Molecular Weight 279.3 g/mol
IUPAC Name [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate
Standard InChI InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16)
Standard InChI Key OUMGIMAEASXOJH-UHFFFAOYSA-N
SMILES CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO
Canonical SMILES CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO
Appearance White Solid
Melting Point 163-167 °C

Chemical Properties and Structure

Desacetyl Famciclovir possesses distinct chemical characteristics that influence its pharmacological behavior. With the molecular formula C12H17N5O3 and a molecular weight of 279.30 g/mol, this compound is structurally related to its parent compound Famciclovir (C14H19N5O4, 321.33 g/mol) but lacks one acetyl group. The compound is registered with CAS number 104227-88-5, which serves as its unique identifier in chemical databases.

The structural transformation from Famciclovir to Desacetyl Famciclovir involves the loss of an acetyl group during the first stage of metabolism. This deacetylation represents a crucial step in the bioactivation process, as it initiates the conversion pathway that ultimately leads to the formation of Penciclovir, the active antiviral entity. The chemical structure of Desacetyl Famciclovir retains the guanine analogue base, which is essential for its eventual antiviral activity after complete conversion to Penciclovir.

Metabolic Pathway and Pharmacological Role

Desacetyl Famciclovir occupies a pivotal position in the metabolic pathway of Famciclovir. Upon oral administration, Famciclovir undergoes rapid biotransformation through a series of steps. The first critical phase involves deacetylation, predominantly occurring in the blood, leading to the formation of the intermediate metabolite Desacetyl Famciclovir, also referred to as BRL 42359 in some research literature .

This metabolic transformation represents a necessary step in the activation process of Famciclovir. Following deacetylation, further biotransformation occurs, culminating in the formation of Penciclovir, which exhibits potent antiviral activity against herpes viruses. The complete metabolic pathway can be summarized as follows:

Famciclovir → Desacetyl Famciclovir → Additional metabolic steps → Penciclovir (active antiviral compound)

The bioavailability of Famciclovir is approximately 77%, indicating efficient absorption and subsequent metabolism to its active form . This high bioavailability contributes to the effectiveness of Famciclovir as an antiviral medication, with Desacetyl Famciclovir serving as a crucial intermediate in this process.

Mechanism of Antiviral Action

The antiviral mechanism begins when Penciclovir enters virus-infected cells. In these infected cells, viral thymidine kinase phosphorylates Penciclovir to a monophosphate form. Subsequently, cellular kinases convert this monophosphate form to Penciclovir triphosphate . This triphosphate form competitively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, thereby selectively inhibiting viral DNA synthesis and replication .

Table 1: Key Elements in the Antiviral Mechanism Pathway of Famciclovir and its Metabolites

CompoundRole in PathwayFunction
FamciclovirProdrugOrally administered compound with improved bioavailability
Desacetyl FamciclovirIntermediate metaboliteFormed by deacetylation of Famciclovir
PenciclovirActive antiviral compoundInhibits viral DNA polymerase
Penciclovir monophosphatePhosphorylated intermediateFormed by viral thymidine kinase in infected cells
Penciclovir triphosphateActive inhibitorCompetitively inhibits viral DNA polymerase

This selective targeting is crucial for the drug's efficacy and safety profile, as it primarily affects viral replication in infected cells while minimizing impact on healthy human cells.

Research and Clinical Applications

Desacetyl Famciclovir has several significant applications in both research and clinical contexts. In the research domain, this compound serves as:

  • An intermediate in the synthesis of other antiviral agents

  • A reference standard for studying metabolic pathways of antiviral drugs

  • A tool for investigating pharmacokinetic profiles and drug metabolism

The clinical relevance of Desacetyl Famciclovir stems from its role in the metabolic pathway of Famciclovir, which has established therapeutic applications in treating various viral infections. Famciclovir is used in the treatment of:

  • Herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) infections

  • Varicella zoster virus (VZV) infections, including herpes zoster (shingles)

  • Recurrent genital herpes

  • Herpes labialis (cold sores)

Clinical studies have demonstrated the efficacy of Famciclovir in both adult and pediatric populations. For instance, in children with herpes simplex virus infections, a 7-day Famciclovir dosing regimen showed resolution of symptoms in approximately 90.5% of patients with active HSV disease . Similarly, in children with varicella zoster virus infections, symptom resolution was observed in about 92.5% of cases following the same treatment duration .

Future Research Directions

The study of Desacetyl Famciclovir and its role in antiviral therapy presents several promising avenues for future research:

  • Detailed characterization of pharmacokinetic parameters specific to Desacetyl Famciclovir to better understand its conversion rate and efficiency

  • Investigation of potential factors that might influence the deacetylation process, including genetic variants affecting metabolic enzymes

  • Exploration of structure-activity relationships to potentially develop optimized derivatives with enhanced properties

  • Research into specific tissue distribution patterns of Desacetyl Famciclovir to better understand site-specific conversion dynamics

  • Development of analytical methods for more precise quantification of Desacetyl Famciclovir in biological samples

Such research endeavors could contribute to optimizing dosing regimens, improving therapeutic outcomes, and potentially expanding the applications of Famciclovir-based treatments to other viral infections.

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